Deoxynivalenol 3-glucoside

描述

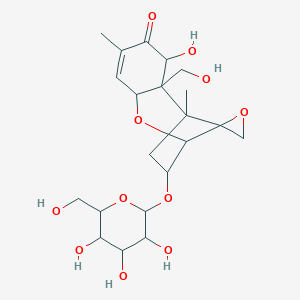

Structure

3D Structure

属性

IUPAC Name |

(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMXWMGECQIOGB-SMSDQXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891865 |

Source

|

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131180-21-7 |

Source

|

| Record name | Deoxynivalenol 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131180-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131180217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxynivalenol-3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxynivalenol 3-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYNIVALENOL 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKI01R84M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxynivalenol-3-β-D-glucoside: A Technical Guide for Researchers

Abstract

Deoxynivalenol-3-β-D-glucoside (D3G) is a significant, naturally occurring masked mycotoxin. Formed in plants as a detoxification product of the Fusarium-derived mycotoxin Deoxynivalenol (DON), D3G is frequently found in cereal grains and their processed products. While D3G itself exhibits lower toxicity than its parent compound in vitro, its potential to hydrolyze back to DON in the mammalian digestive tract raises considerable food safety and toxicological concerns. This technical guide provides an in-depth overview of D3G, focusing on its metabolism, toxicity, and analytical methodologies. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their understanding and investigation of this compound.

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by various Fusarium species that infect cereal crops worldwide.[1][2] In response to DON contamination, plants have evolved detoxification mechanisms, a key one being the glycosylation of DON at the C-3 hydroxyl group to form Deoxynivalenol-3-β-D-glucoside (D3G).[1][2] This process is catalyzed by UDP-glycosyltransferases.[3] D3G is considered a "masked" mycotoxin because it may not be detected by conventional analytical methods for DON, yet it can contribute to the total toxic load upon ingestion.[4][5] The primary concern is the hydrolysis of D3G back to the more toxic DON by the gut microbiota, thereby increasing the systemic exposure to DON.[4][6][7]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C21H30O11 | MedChemExpress |

| Molecular Weight | 458.46 g/mol | MedChemExpress |

| CAS Number | 131180-21-7 | Romer Labs |

| Appearance | White compound | [8] |

Metabolism of Deoxynivalenol-3-β-D-glucoside

The fate of ingested D3G is a critical factor in its overall toxicity. In the mammalian gastrointestinal tract, D3G is largely resistant to acidic hydrolysis in the stomach.[9][10] However, upon reaching the lower intestine, it is subject to metabolism by the gut microbiota.[4][7][11]

Hydrolysis by Gut Microbiota

In vitro studies using human fecal slurries have demonstrated that the gut microbiota can efficiently hydrolyze D3G to release DON.[4][7] This cleavage of the glycosidic bond is rapid, with significant hydrolysis observed within 4-6 hours of incubation.[4][7] Certain lactic acid bacteria, such as Enterococcus durans, Enterococcus mundtii, and Lactobacillus plantarum, have been shown to possess the enzymatic machinery to hydrolyze D3G.[9][10]

Subsequent Metabolism of Liberated DON

Once D3G is hydrolyzed to DON, the liberated DON can undergo further metabolism. The primary routes include:

-

De-epoxidation: Some gut bacteria can convert DON to the less toxic metabolite, de-epoxy-deoxynivalenol (DOM-1).[4][11]

-

Glucuronidation: Absorbed DON can be detoxified in the liver and other tissues through conjugation with glucuronic acid, forming DON-glucuronides which are then excreted.[6][11]

Toxicity of Deoxynivalenol-3-β-D-glucoside

In vitro and ex vivo studies have consistently shown that D3G is significantly less toxic than DON.[12] This is attributed to the glucose moiety at the C-3 position, which sterically hinders the binding of the molecule to the A-site of the ribosomal peptidyl transferase center, the primary target of DON's ribotoxic effects.[12] Consequently, D3G does not activate the JNK and p38 MAP kinase pathways, which are hallmarks of the ribotoxic stress response induced by DON.[12]

However, the toxicological relevance of D3G lies in its potential to be a source of DON in vivo. The hydrolysis of D3G by the gut microbiota effectively increases the exposure of the intestinal epithelium and the systemic circulation to the more potent DON. Therefore, risk assessments for DON should consider the co-occurrence of D3G.

Signaling Pathways Affected by Liberated Deoxynivalenol

Upon hydrolysis of D3G to DON, the liberated DON can activate several signaling pathways, leading to inflammatory responses and apoptosis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: DON is a potent activator of the MAPK pathways, including p38, ERK, and JNK.[13][14] This activation is a key component of the ribotoxic stress response.

-

Nuclear Factor-kappa B (NF-κB) Pathway: DON can induce the activation of NF-κB, a critical regulator of the inflammatory response, leading to the production of pro-inflammatory cytokines such as IL-8.[15][16]

Experimental Protocols

Extraction of Deoxynivalenol-3-β-D-glucoside from Wheat

The following protocol is a generalized method for the extraction of D3G from wheat samples for LC-MS/MS analysis.

Protocol Details:

-

Sample Preparation: Grind wheat samples to a fine powder.

-

Extraction: To 10.0 g of the ground sample in a 100-mL blender cup, add 40 mL of an acetonitrile/water mixture (80/20, v/v) and 0.4 mL of acetic acid.[17]

-

Homogenization: Homogenize the mixture at 7000 rpm for 5 minutes.[17]

-

Centrifugation: Transfer the extract to a 50-mL centrifuge tube and centrifuge at 2000 × g for 10 minutes.[17]

-

Solid Phase Extraction (SPE): Transfer 15 mL of the supernatant to a C18 SPE column.[17]

-

Elution and Collection: Elute the analytes and collect the appropriate fraction.

-

Drying and Reconstitution: Dry the collected eluate under a stream of nitrogen at 40 °C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[17]

Quantitative Data for Extraction:

| Matrix | Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | RSDr (%) | Reference |

|---|---|---|---|---|---|

| Wheat | D3G | 0.01 | 80.4 - 107.7 | 3.0 - 15.7 | [18] |

| Wheat | D3G | 0.1 | 85.9 - 106.2 | 2.2 - 11.4 | [18] |

| Barley | D3G | 0.01 | 77.4 - 111.3 | 5.1 - 15.3 | [18] |

| Barley | D3G | 0.1 | 85.6 - 106.6 | 5.0 - 12.4 |[18] |

LC-MS/MS Analysis of Deoxynivalenol-3-β-D-glucoside

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the preferred method for the sensitive and selective quantification of D3G.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% acetic acid and 0.5 mmol/L ammonium acetate[18]

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid[18]

-

Flow Rate: 0.3 mL/min[18]

-

Injection Volume: 10 µL[18]

-

Column Temperature: 40 °C[18]

Mass Spectrometry Parameters (Example for Triple Quadrupole MS):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|---|---|

| D3G | 457.0 | 247.0 | 204.9 | 20 | [19] |

| DON | 294.9 | 265.0 | 137.9 | 12 |[19] |

Fragmentation of D3G: In negative ion mode electrospray ionization, D3G typically forms an [M-H]⁻ adduct at m/z 457.0. Collision-induced dissociation leads to characteristic fragment ions, with the loss of the glucose moiety being a primary fragmentation pathway.

Conclusion

Deoxynivalenol-3-β-D-glucoside is a prevalent masked mycotoxin that warrants significant attention from the scientific and regulatory communities. While less toxic than its parent compound, DON, its hydrolysis back to DON in the gut poses a significant health risk. Accurate detection and quantification of D3G are crucial for a comprehensive assessment of DON exposure from contaminated food and feed. Further research is needed to fully elucidate the factors influencing the bioavailability of D3G and to develop effective strategies to mitigate its impact on human and animal health. This guide provides a foundational resource for researchers to advance our understanding of this important mycotoxin.

References

- 1. Chemical Synthesis of Deoxynivalenol-3-β-d-[13C6]-glucoside and Application in Stable Isotope Dilution Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Human Fecal Microbiota Metabolizes Deoxynivalenol and Deoxynivalenol-3-Glucoside and May Be Responsible for Urinary Deepoxy-Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The human fecal microbiota metabolizes deoxynivalenol and deoxynivalenol-3-glucoside and may be responsible for urinary deepoxy-deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolytic fate of deoxynivalenol-3-glucoside during digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolytic fate of deoxynivalenol-3-glucoside during digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of the masked mycotoxin deoxynivalenol-3-glucoside in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intestinal toxicity of the masked mycotoxin deoxynivalenol-3-β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Deoxynivalenol induces apoptosis and disrupts cellular homeostasis through MAPK signaling pathways in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of deoxynivalenol on NF-kappaB activation and IL-8 secretion in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

Deoxynivalenol 3-Glucoside: A Technical Guide to Its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxynivalenol 3-glucoside (D3G) is a significant "masked" mycotoxin, representing a crucial area of study in toxicology, food safety, and plant science. Formed as a detoxification product of the potent Fusarium mycotoxin deoxynivalenol (DON) in plants, D3G itself exhibits reduced toxicity. However, its potential for hydrolysis back to the parent toxin, DON, within the mammalian digestive tract raises significant food safety concerns. This technical guide provides an in-depth overview of the discovery, characterization, and analytical methodologies related to D3G, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Discovery and Significance

This compound was identified as a major metabolite of deoxynivalenol in plants.[1] This transformation is a natural defense mechanism employed by plants to detoxify the harmful mycotoxin DON, which is produced by fungi of the Fusarium genus that infect cereal crops like wheat and maize.[2] The process involves the conjugation of a glucose molecule to the hydroxyl group at the C-3 position of DON, a reaction catalyzed by plant-specific UDP-glycosyltransferases (UGTs).[1][2] While this glycosylation renders the mycotoxin less phytotoxic, the resulting D3G is considered a "masked" mycotoxin.[1][3] This is because conventional analytical methods for DON may not detect D3G, leading to an underestimation of the total DON-related contamination in food and feed.[3] The toxicological significance of D3G lies in its potential to be hydrolyzed back to DON by gut microbiota in mammals, thereby contributing to the overall toxic load.[4][5][6]

Physicochemical and Toxicological Characterization

Chemical Structure: Deoxynivalenol-3-β-D-glucoside[7] Molecular Weight: 458 g/mol [8]

The addition of a glucose moiety to DON significantly alters its physicochemical properties, making it more polar and water-soluble. In its conjugated form, D3G exhibits significantly lower toxicity compared to DON in vitro.[4][5] This is primarily because the bulky glucose group sterically hinders the binding of the molecule to the 60S ribosomal subunit, which is the primary target of DON and the mechanism behind its inhibition of protein synthesis.[8] However, studies have shown that D3G is not entirely benign. Lactic acid bacteria present in the mammalian gut can efficiently hydrolyze D3G back to its toxic precursor, DON.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and occurrence of D3G.

Table 1: Analytical Method Performance for D3G and DON

| Analyte | Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| D3G | Wheat, Barley | LC-MS/MS | 72 - 98 | 1 - 10 | - | 20 | [9] |

| DON | Wheat, Barley | LC-MS/MS | 73 - 102 | 3 - 12 | - | 100 | [9] |

| D3G & other mycotoxins | Wheat, Barley | LC-MS/MS | 77.4 - 110.3 | 2.2 - 15.7 | - | 0.01 - 0.1 mg/kg | [10] |

| DON & other mycotoxins | Wheat, Barley | LC-MS/MS | 77.4 - 110.3 | 2.2 - 15.7 | - | 0.01 - 0.1 mg/kg | [10] |

Table 2: Natural Occurrence of D3G in Cereals

| Cereal | Number of Samples | D3G Detection Frequency | D3G Concentration Range (ng/g) | D3G to DON Ratio (mol%) | Reference |

| Wheat | 23 | 100% | 76 - 1070 | - | [11] |

| Maize | 54 | 100% | 10 - 763 | - | [11] |

| Wheat | 5 (naturally contaminated) | 100% | - | 4 - 12 | [3] |

| Maize | 3 (naturally contaminated) | 67% | - | 4 - 12 | [3] |

| Cereal-based products | - | 80% | 5 - 72 µg/kg | - | [12] |

Experimental Protocols

Chemical Synthesis of Deoxynivalenol-3-β-D-[¹³C₆]-glucoside

A common method for the synthesis of D3G is the Königs-Knorr reaction.[13][14] This protocol outlines the synthesis of a ¹³C-labeled internal standard, which is crucial for accurate quantification in stable isotope dilution assays.

Materials:

-

Deoxynivalenol (DON)

-

2,3,4,6-tetraacetyl-1-bromo-α-D-[¹³C₆]-glucopyranoside

-

Silver carbonate (catalyst)

-

Dichloromethane (solvent)

-

Potassium hydroxide (for deacetylation)

-

Hydrochloric acid (for neutralization)

-

Preparative HPLC system

Procedure:

-

Glycosylation: Mix DON and 2,3,4,6-tetraacetyl-1-bromo-α-D-[¹³C₆]-glucopyranoside with the catalyst silver carbonate in dichloromethane. To drive the reaction, a surplus of the glucopyranoside and silver carbonate is added in portions.[13]

-

Deacetylation: After the glycosylation step, the acetyl protecting groups are removed. This is achieved by carefully adding potassium hydroxide drop by drop, ensuring the pH does not exceed 11 to prevent degradation of the trichothecene structure.[13] The reaction mixture is stored overnight at 5 °C.

-

Neutralization: The reaction is stopped by neutralizing the mixture with hydrochloric acid.[13]

-

Purification: The synthesized DON-3-[¹³C₆]-glucoside is purified from unreacted DON, DON-15-[¹³C₆]-glucoside, and other side products using preparative High-Performance Liquid Chromatography (HPLC).[13]

-

Characterization: The final product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm its structure and purity.[13]

Extraction and Quantification of D3G in Cereal Grains by LC-MS/MS

This protocol describes a common "extract and shoot" method for the analysis of D3G and DON in wheat and barley.

Materials:

-

Acetonitrile:water (84:16, v/v) extraction solvent

-

LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

-

Analytical standards for DON and D3G

Procedure:

-

Sample Preparation: Homogenize finely ground cereal samples.

-

Extraction: Extract a known weight of the homogenized sample with the acetonitrile:water mixture.[9] This can be done by vigorous shaking or blending.

-

Centrifugation: Centrifuge the extract to pellet solid particles.

-

Dilution and Analysis: Take an aliquot of the supernatant, dilute it if necessary, and inject it directly into the LC-MS/MS system.[9]

-

LC-MS/MS Conditions (Example):

-

Chromatography: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[2]

-

Mass Spectrometry: Detection is performed using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments, monitoring specific precursor-to-product ion transitions for both DON and D3G.[2] Electrospray ionization (ESI) in either positive or negative mode can be used.

-

In Vitro Digestion Model to Assess D3G Stability

This protocol simulates the conditions of the mammalian gastrointestinal tract to evaluate the hydrolysis of D3G.

Materials:

-

Deoxynivalenol-3-glucoside (D3G)

-

0.2 M Hydrochloric acid (to simulate stomach acid)[6]

-

Human cytosolic β-glucosidase

-

Fungal cellulase and cellobiase preparations[6]

-

Cultures of lactic acid bacteria (e.g., Enterococcus durans, Lactobacillus plantarum)[6]

-

Incubator at 37 °C

Procedure:

-

Gastric Simulation: Incubate D3G in 0.2 M hydrochloric acid at 37 °C for up to 24 hours to mimic stomach conditions.[6]

-

Small Intestine Simulation (Enzymatic): Separately, incubate D3G with human cytosolic β-glucosidase, as well as fungal cellulase and cellobiase preparations, at 37 °C.

-

Large Intestine Simulation (Microbial): Inoculate a culture medium containing D3G with selected strains of lactic acid bacteria and incubate under appropriate conditions (e.g., anaerobically) at 37 °C.[6]

-

Analysis: At various time points for each condition, take samples and analyze them by LC-MS/MS to quantify the remaining D3G and the formation of DON.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Analysis of Deoxynivalenol and Deoxynivalenol-3-glucoside in Hard Red Spring Wheat Inoculated with Fusarium Graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Masked mycotoxins: determination of a deoxynivalenol glucoside in artificially and naturally contaminated wheat by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the masked mycotoxin deoxynivalenol-3-glucoside in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low Toxicity of Deoxynivalenol-3-Glucoside in Microbial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolytic fate of deoxynivalenol-3-glucoside during digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scabusa.org [scabusa.org]

- 9. Determination of deoxynivalenol and deoxynivalenol-3-glucoside in wheat and barley using liquid chromatography coupled to mass spectrometry: on-line clean-up versus conventional sample preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemical Synthesis of Deoxynivalenol-3-β-d-[13C6]-glucoside and Application in Stable Isotope Dilution Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Glucoside Shield: A Technical Guide to Deoxynivalenol Detoxification in Wheat

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deoxynivalenol (DON), a mycotoxin produced by the fungus Fusarium graminearum, poses a significant threat to wheat production and food safety worldwide. Wheat plants have evolved a primary detoxification mechanism to mitigate the toxic effects of DON through enzymatic glucosylation, converting it to the less toxic Deoxynivalenol 3-glucoside (D3G). This technical guide provides a comprehensive overview of the biosynthesis of D3G in wheat, focusing on the key enzymes, genetic regulation, and detailed experimental methodologies for its study. This document is intended to serve as a core resource for researchers engaged in developing DON-resistant wheat varieties and for professionals in drug development exploring enzymatic detoxification pathways.

Introduction

Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in wheat, produces a range of mycotoxins, with deoxynivalenol (DON) being the most prevalent in North America and Europe. DON acts as a virulence factor for the fungus, facilitating its spread within the wheat head, and is a potent protein synthesis inhibitor in eukaryotes, posing a health risk to humans and livestock upon consumption of contaminated grain.[1][2]

Wheat has developed a sophisticated defense mechanism to counteract the phytotoxicity of DON. The principal detoxification pathway involves the conjugation of a glucose molecule to the hydroxyl group at the C-3 position of DON, forming deoxynivalenol-3-O-β-D-glucoside (D3G).[3] This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes. The resulting D3G exhibits significantly reduced toxicity compared to DON. This guide will delve into the core aspects of this critical biosynthetic pathway.

The Enzymatic Core: UDP-Glucosyltransferases (UGTs)

The conversion of DON to D3G is a classic example of Phase II detoxification in plants. The key enzymes responsible for this biotransformation are UDP-glycosyltransferases (UGTs).

Key UGTs in Wheat

Several UGTs have been identified and characterized in wheat and related cereals that play a role in DON detoxification.

-

TaUGT6 : A novel UGT gene identified in wheat that has been shown to be induced by both F. graminearum infection and DON treatment.[3][4] Overexpression of TaUGT6 in wheat has been demonstrated to enhance resistance to FHB and reduce DON accumulation.[3]

-

HvUGT13248 : A barley UGT that has been extensively studied and shown to be highly effective at detoxifying DON. Transgenic wheat expressing HvUGT13248 exhibits high levels of resistance to FHB, demonstrating the potential of this enzyme in developing resistant wheat varieties.[5][6][7]

Catalytic Mechanism

UGTs transfer a glucosyl moiety from a donor substrate, uridine diphosphate glucose (UDP-glucose), to the C3-hydroxyl group of DON. This reaction masks the hydroxyl group that is crucial for DON's toxicity.

Signaling and Regulation

The expression of UGTs involved in DON detoxification is tightly regulated and is induced in response to pathogen attack and the presence of the toxin itself.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fusarium graminearum in Wheat—Management Strategies in Central Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TaUGT6, a Novel UDP-Glycosyltransferase Gene Enhances the Resistance to FHB and DON Accumulation in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TaUGT6, a Novel UDP-Glycosyltransferase Gene Enhances the Resistance to FHB and DON Accumulation in Wheat [frontiersin.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Formation of Deoxynivalenol-3-glucoside in Maize: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species, poses a significant threat to the safety of maize (Zea mays L.) intended for food and feed. Maize plants have evolved a detoxification mechanism to mitigate the phytotoxicity of DON, primarily through the enzymatic conversion of DON to deoxynivalenol-3-glucoside (D3G). This process is catalyzed by UDP-glucosyltransferases (UGTs). The formation of D3G is a critical aspect of the plant's defense response and has implications for mycotoxin analysis and risk assessment, as D3G can be hydrolyzed back to DON in the digestive tract of mammals. This technical guide provides a comprehensive overview of the formation of D3G in maize, including the biochemical pathways, regulatory mechanisms, and detailed experimental protocols for its analysis.

Introduction

Fusarium ear rot, primarily caused by Fusarium graminearum, is a destructive disease of maize worldwide, leading to yield losses and contamination of grain with mycotoxins.[1] Deoxynivalenol, a type B trichothecene, is one of the most common mycotoxins found in maize.[2] It acts as a virulence factor for the fungus by inhibiting protein synthesis in the host plant.[3] In response to DON, maize plants employ a detoxification strategy by conjugating a glucose molecule to the hydroxyl group at the C-3 position of DON, forming the less toxic D3G.[4][5] This conversion is a key component of quantitative resistance to Fusarium infection in maize.[2] Understanding the dynamics of D3G formation is crucial for developing resistant maize varieties and for accurate mycotoxin risk assessment.

Enzymatic Formation of Deoxynivalenol-3-glucoside

The biosynthesis of D3G from DON in maize is a phase II detoxification reaction catalyzed by a specific family of enzymes known as UDP-glucosyltransferases (UGTs).[2] These enzymes facilitate the transfer of a glucosyl group from a UDP-glucose donor molecule to the C3-hydroxyl group of DON.[3]

The overall enzymatic reaction can be summarized as follows:

Deoxynivalenol + UDP-glucose -> Deoxynivalenol-3-glucoside + UDP

Several UGTs have been identified in various plant species, including maize, that are capable of detoxifying DON.[6] The expression of these UGT genes is often induced upon Fusarium infection and exposure to DON.[7]

Enzymatic conversion of DON to D3G.

Regulation of UGT Expression and Signaling Pathways

The expression of UGT genes involved in DON detoxification is tightly regulated and is induced as part of the maize defense response to Fusarium infection. This response is mediated by a complex signaling network involving plant hormones, primarily jasmonic acid (JA) and ethylene (ET).[8]

Upon recognition of the pathogen, a signaling cascade is initiated, leading to the accumulation of JA and ET. These hormones act as signaling molecules that activate transcription factors, which in turn bind to the promoter regions of defense-related genes, including UGTs, leading to their upregulation. The increased synthesis of UGT enzymes enhances the conversion of DON to D3G, thereby reducing the mycotoxin's toxicity to the plant.

Simplified signaling pathway for UGT gene upregulation.

Quantitative Data on DON and D3G in Maize

The levels of DON and D3G in maize can vary significantly depending on factors such as the maize genotype, environmental conditions, and the virulence of the Fusarium strain. Numerous studies have quantified the concentrations of these compounds in naturally and artificially infected maize.

| Maize Genotype/Variety | Inoculation Method | DON (µg/kg) | D3G (µg/kg) | D3G/DON Molar Ratio (%) | Reference |

| 49 Canadian Inbreds | Kernel inoculation with F. graminearum | Range: Not specified | Range: Not specified | 3.1 - 19.7 | [2] |

| Forage Maize Cultivars | Natural infection | Up to 10,972 | Up to 3,038 | 14.6 - 24.3 | [4] |

| 54 Austrian Maize Samples | Natural infection | 42 - 4130 | 10 - 1070 | 5 - 46 | [9][10] |

| Sample Type | Number of Samples | DON Range (µg/kg) | D3G Range (µg/kg) | Median DON (µg/kg) | Median D3G (µg/kg) | Reference |

| Cereal Samples | 22 | 3 - 2,864 | <1 - 367 | 176 | 19 | [11] |

Experimental Protocols

Accurate quantification of DON and D3G in maize is essential for research and regulatory purposes. The following protocols are based on widely accepted and validated methods.[12][13][14]

Sample Preparation

-

Grinding: Grind a representative sample of maize kernels to a fine powder (to pass through a 20-mesh sieve). Homogenize the ground sample thoroughly.[15]

-

Weighing: Accurately weigh 5 g of the homogenized maize powder into a 50 mL polypropylene centrifuge tube.

Extraction

-

Solvent Addition: Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16, v/v), to the centrifuge tube.[13]

-

Extraction: Tightly cap the tube and shake vigorously for a specified time (e.g., 60 minutes) at room temperature using a mechanical shaker.

-

Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube. An optional clean-up step using solid-phase extraction (SPE) cartridges may be employed to remove interfering matrix components.

-

Dilution and Filtration: Dilute an aliquot of the supernatant with the initial mobile phase of the LC-MS/MS system. Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of DON and D3G.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier such as ammonium acetate, is employed for optimal separation.[13]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is generally used.[14]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DON, D3G, and their corresponding internal standards (e.g., ¹³C-labeled DON and D3G).[12][14]

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| DON | 355.1 | 295.1 | 265.1 |

| D3G | 517.2 | 457.2 | 427.2 |

| ¹³C₁₅-DON | 370.1 | 309.1 | 278.1 |

| ¹³C₂₁-D3G | 538.2 | 472.2 | 441.2 |

Method Validation

The analytical method should be validated according to established guidelines, assessing parameters such as:

-

Linearity and Range: Determined by analyzing a series of calibration standards.

-

Accuracy and Precision: Assessed by analyzing spiked blank maize samples at different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

-

Matrix Effects: Evaluated by comparing the response of a standard in solvent to that in a matrix extract.

-

Recovery: Determined from the analysis of spiked samples.

Workflow for DON and D3G analysis in maize.

Conclusion

The formation of deoxynivalenol-3-glucoside is a key plant defense mechanism in maize against the toxic effects of DON produced by Fusarium species. This detoxification process is mediated by UDP-glucosyltransferases, the expression of which is regulated by complex signaling pathways involving plant hormones. The ratio of D3G to DON can be an indicator of the resistance level of a maize genotype to Fusarium ear rot. Accurate quantification of both DON and its "masked" form, D3G, is critical for a comprehensive assessment of mycotoxin contamination in maize and for ensuring food and feed safety. The detailed protocols and information provided in this guide serve as a valuable resource for researchers and professionals working in the fields of mycotoxin research, plant pathology, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detoxification of the Fusarium mycotoxin deoxynivalenol by a UDP-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biologists Untangle Growth and Defense in Maize, Define Key Antibiotic Pathways [biology.ucsd.edu]

- 10. ZmC2GnT Positively Regulates Maize Seed Rot Resistance Against Fusarium verticillioides | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular insights into the jasmonate signaling and associated defense responses against wilt caused by Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two pathogen-inducible UDP-glycosyltransferases, UGT73C3 and UGT73C4, catalyze the glycosylation of pinoresinol to promote plant immunity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Myco-Synergism Boosts Herbivory-Induced Maize Defense by Triggering Antioxidants and Phytohormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

Deoxynivalenol-3-glucoside in Cereal Grains: An In-depth Technical Guide

An examination of the occurrence, analysis, and biological significance of the masked mycotoxin deoxynivalenol-3-glucoside in key cereal crops.

Introduction

Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species, poses a significant threat to the safety of cereal grains worldwide. A major challenge in managing this risk is the occurrence of "masked" mycotoxins, derivatives of the parent toxin that are not always detected by routine analytical methods. Deoxynivalenol-3-glucoside (DON-3G), a conjugate of DON and glucose, is the most prominent masked mycotoxin found in naturally contaminated cereals. Formed as a detoxification product by the host plant, DON-3G itself exhibits lower toxicity than DON. However, its potential to be hydrolyzed back to the more toxic parent compound in the mammalian digestive tract raises significant food and feed safety concerns. This technical guide provides a comprehensive overview of the current scientific understanding of DON-3G in cereal grains, targeting researchers, scientists, and drug development professionals.

Occurrence of Deoxynivalenol-3-glucoside in Cereal Grains

DON-3G has been detected in a wide range of cereal grains, often co-occurring with its parent mycotoxin, DON. The relative amount of DON-3G to DON can vary significantly depending on the cereal type, the plant's resistance to Fusarium infection, and environmental conditions.

Quantitative Data Summary

The following tables summarize the quantitative data on the occurrence of DON and DON-3G in various cereal grains as reported in scientific literature. These tables provide a comparative overview of contamination levels across different studies and geographical regions.

Table 1: Occurrence of Deoxynivalenol (DON) and Deoxynivalenol-3-glucoside (DON-3G) in Wheat

| Geographic Origin | No. of Samples | DON Range (µg/kg) | DON-3G Range (µg/kg) | Molar Ratio DON-3G/DON (%) | Reference |

| Austria, Germany, Slovakia | 23 | 42 - 4130 | 10 - 1070 | 5 - 46 | [1][2] |

| Poland | 92 | 10.5 - 1265.4 | 15.8 - 137.5 | 4 - 37 | [3] |

| Egypt (Flour) | 104 (Wheat & Corn) | < LOQ - 853 | < LOQ - 257 | 8.0 - 33.3 | [4] |

| Various (Europe) | 15 (Wheat, Maize, Barley) | - | 10 - 18% of DON | - | [5] |

Table 2: Occurrence of Deoxynivalenol (DON) and Deoxynivalenol-3-glucoside (DON-3G) in Maize

| Geographic Origin | No. of Samples | DON Range (µg/kg) | DON-3G Range (µg/kg) | Molar Ratio DON-3G/DON (%) | Reference |

| Austria | 54 | 42 - 4130 | 10 - 1070 | 5 - 46 | [1][2] |

| Egypt (Flour) | 104 (Wheat & Corn) | < LOQ - 853 | < LOQ - 257 | 8.0 - 33.3 | [4] |

| Various (Europe) | 15 (Wheat, Maize, Barley) | - | up to 57% of DON | - | [5] |

Table 3: Occurrence of Deoxynivalenol (DON) and Deoxynivalenol-3-glucoside (DON-3G) in Barley

| Geographic Origin | No. of Samples | DON Range (µg/kg) | DON-3G Range (µg/kg) | Molar Ratio DON-3G/DON (%) | Reference |

| Canada | - | - | - | up to 26% of total trichothecenes | [6] |

| Various (Europe) | 15 (Wheat, Maize, Barley) | - | 10 - 40% of DON | - | [5] |

Experimental Protocols

Accurate quantification of DON-3G in cereal matrices requires robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.

Detailed Methodology for LC-MS/MS Analysis of DON and DON-3G in Cereals

This section provides a representative, detailed protocol for the simultaneous determination of DON and DON-3G in cereal grains.

1. Sample Preparation and Extraction

-

Grinding: Mill a representative portion of the cereal sample (e.g., 50 g) to a fine powder (e.g., to pass a 1 mm sieve) to ensure homogeneity.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16, v/v).

-

Shake vigorously for a specified time (e.g., 60 minutes) at room temperature using a mechanical shaker.

-

Centrifuge the extract at a high speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix from the supernatant.

-

-

Dilution: Dilute an aliquot of the supernatant with a suitable solvent (e.g., mobile phase) to minimize matrix effects before injection into the LC-MS/MS system.

2. Sample Clean-up (Optional but Recommended)

For complex matrices, a clean-up step may be necessary to remove interfering compounds. Immunoaffinity columns (IACs) specific for DON and its analogues are highly effective.

-

IAC Protocol:

-

Pass a defined volume of the diluted extract through the IAC.

-

Wash the column with water or a washing buffer to remove unbound matrix components.

-

Elute the retained mycotoxins with a suitable solvent, such as methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Example Gradient:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient program: Start with a low percentage of B, gradually increase to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer (QqQ) is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for DON and DON-3G.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation of each analyte.

-

DON: e.g., m/z 295.1 → 249.1 (quantifier), 295.1 → 138.0 (qualifier)

-

DON-3G: e.g., m/z 457.2 → 295.1 (quantifier), 457.2 → 205.1 (qualifier)

-

Visualizations

Signaling and Metabolic Pathways

The formation of DON-3G in plants is a detoxification mechanism catalyzed by UDP-glucosyltransferases (UGTs). This process is a key component of the plant's defense response to Fusarium infection.

In the mammalian digestive system, DON-3G can be hydrolyzed back to DON by the gut microbiota, thereby releasing the toxic parent compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of DON-3G in cereal samples.

Toxicological Significance and Regulatory Status

While DON-3G is less toxic than DON, its hydrolysis back to the parent toxin is a key consideration for risk assessment.[7] Studies have shown that glucosylation of DON suppresses its ability to bind to the ribosome, thereby decreasing its intestinal toxicity.[7][8] However, the conversion of DON-3G back to DON by gut microbiota means that exposure to DON-3G can contribute to the overall toxic load of DON.[9][10]

In recognition of this, regulatory bodies are beginning to consider the combined exposure to DON and its modified forms. The European Food Safety Authority (EFSA) has established a group tolerable daily intake (TDI) for the sum of DON, 3-acetyl-DON, 15-acetyl-DON, and DON-3G.[11][12][13] As of July 2024, the European Union has implemented new, lower maximum levels for DON in various cereal and cereal-based products.[12][13][14][15] While specific maximum levels for the sum of these mycotoxins have not yet been set due to limited data and routine analytical capacity, this is an area of active consideration.[11][13]

Conclusion

Deoxynivalenol-3-glucoside is a significant "masked" mycotoxin in cereal grains that warrants careful consideration in food and feed safety risk assessments. Its formation as a plant detoxification product complicates the straightforward analysis of DON contamination. The potential for DON-3G to be hydrolyzed back to its more toxic precursor in the digestive tract underscores the need for analytical methods that can accurately quantify both forms. As regulatory frameworks evolve to incorporate the combined toxicity of DON and its derivatives, continued research into the occurrence, analysis, and toxicological relevance of DON-3G is essential for protecting human and animal health.

References

- 1. Transgenic Wheat Expressing a Barley UDP-Glucosyltransferase Detoxifies Deoxynivalenol and Provides High Levels of Resistance to Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]

- 4. Biological detoxification of the mycotoxin deoxynivalenol and its use in genetically engineered crops and feed additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scabusa.org [scabusa.org]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

Deoxynivalenol-3-β-D-glucoside: A Masked Mycotoxin's Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxynivalenol-3-β-D-glucoside (D3G) is a plant-derived, "masked" form of the mycotoxin deoxynivalenol (DON). While initially considered a detoxification product in plants, its toxicological significance to mammals is complex and warrants detailed investigation. This technical guide provides a comprehensive overview of the current scientific understanding of D3G, focusing on its comparative toxicity with DON, its bioavailability and metabolic fate, and its cellular mechanisms of action. Quantitative data from key studies are summarized, experimental protocols are detailed, and critical biological pathways are visualized to offer a thorough resource for the scientific community.

Introduction: The Concept of Masked Mycotoxins

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate various food and feed commodities.[1] Plants, in their defense against xenobiotic compounds, can metabolize these toxins into less toxic forms.[1][2] Deoxynivalenol-3-β-D-glucoside (D3G) is a prominent example of such a "masked" mycotoxin, formed when a glucose molecule is attached to the parent mycotoxin, deoxynivalenol (DON).[1][3] This modification makes D3G undetectable by conventional analytical methods for DON, leading to a potential underestimation of total mycotoxin exposure.[1][2] While glucosylation reduces the toxicity of DON in plants, the potential for D3G to be hydrolyzed back to its toxic parent form in the mammalian digestive tract is a significant food safety concern.[4][5]

Comparative Toxicology of Deoxynivalenol (DON) and D3G

The toxicological profiles of DON and D3G differ significantly, primarily due to the structural change brought about by glucosylation. DON exerts its toxicity by binding to the A-site of the ribosomal peptidyl transferase center, inhibiting protein synthesis and activating stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[6] This leads to a "ribotoxic stress response" characterized by inflammation and cell death.

In contrast, D3G's bulkier structure, owing to the attached glucose molecule, sterically hinders its ability to bind to the ribosome.[6][7] This fundamental difference in molecular interaction results in a markedly lower intrinsic toxicity for D3G.

In Vitro Toxicity

In vitro studies consistently demonstrate the reduced toxicity of D3G compared to DON.

| Parameter | Cell Line | DON Concentration | D3G Concentration | Effect | Reference |

| Cell Viability | IPEC-J2 (porcine intestinal) | Cytotoxic | No cytotoxic effect | DON reduces cell viability, D3G does not. | [2] |

| Cell Viability | Caco-2 (human intestinal) | Cytotoxic | No cytotoxic effect | DON reduces cell viability, D3G does not. | [2] |

| Barrier Function (TEER) | Caco-2 | Decrease | No decrease | DON disrupts intestinal barrier integrity, D3G does not. | [2][6] |

| MAPK Activation (JNK, p38) | Caco-2 | Activation | No activation | DON activates stress signaling pathways, D3G does not. | |

| Pro-inflammatory Cytokine Expression | Porcine Jejunal Explants | Upregulation | No change | DON induces an inflammatory response, D3G does not. | |

| Histomorphological Alterations | Porcine Jejunal Explants | Lesions | No alteration | DON causes intestinal damage, D3G does not. | [7] |

In Vivo Toxicity

Animal studies corroborate the lower direct toxicity of D3G. However, the in vivo hydrolysis of D3G to DON complicates the overall toxicological assessment.

| Species | Administration Route | DON Dose | D3G Dose | Key Findings | Reference |

| Rats | Gavage | 2.0 mg/kg bw | 3.1 mg/kg bw (equimolar) | D3G is less bioavailable than DON. Most D3G is hydrolyzed to DON in the digestive tract and excreted in feces. Urinary excretion of D3G is minimal. | [8] |

| Broiler Chickens | Oral | - | - | D3G is not hydrolyzed to DON. Low oral bioavailability for both DON (5.56%) and D3G (3.79%). | [9] |

| Pigs | Oral | - | - | Complete presystemic hydrolysis of the absorbed fraction of D3G to DON. The absorbed fraction of DON from D3G is about 5 times lower than from direct DON administration. | [9] |

Bioavailability and Metabolism of D3G

The toxicological relevance of D3G is intrinsically linked to its stability and transformation within the mammalian gastrointestinal tract.

Stability in the Upper Gastrointestinal Tract

In vitro digestion models simulating the conditions of the mouth, stomach, and small intestine have shown that D3G is stable and not hydrolyzed to DON.[4][5][10][11][12] D3G is resistant to acidic conditions and the digestive enzymes present in the upper GI tract.[4][5][12]

Hydrolysis by Gut Microbiota

The primary site of D3G hydrolysis is the large intestine, where the gut microbiota plays a crucial role. Several species of intestinal bacteria, including Enterococcus durans, Enterococcus mundtii, and Lactobacillus plantarum, possess β-glucosidases that can cleave the glucose moiety from D3G, releasing the parent toxin, DON.[4][5][12][13] This bacterial conversion is a critical factor in the overall toxicological risk assessment of D3G.[4][5][12]

Metabolic pathway of ingested D3G in mammals.

Cellular and Molecular Mechanisms of Action

As established, D3G itself does not typically initiate the ribotoxic stress response. However, the release of DON in the gut means that the downstream cellular effects of DON are of paramount importance.

The MAPK Signaling Pathway

DON is a potent activator of the MAPK signaling pathways, including p38, JNK, and ERK.[6][14][15] This activation is a key event in the inflammatory and apoptotic responses to DON. In contrast, D3G does not directly activate these pathways.[6][7]

DON activates MAPK signaling, while D3G does not.

Experimental Protocols

A summary of common experimental methodologies used in the study of D3G is provided below.

In Vitro Digestion Model

-

Objective: To assess the stability of D3G in the upper gastrointestinal tract.

-

Methodology:

-

Incubation of D3G in simulated gastric fluid (e.g., 0.02 M HCl, pH 1.7) with pepsin at 37°C for various time points (e.g., 3 and 18 hours).[4][12]

-

Incubation of D3G in simulated intestinal fluid containing pancreatin and bile salts.

-

Analysis of samples for DON and D3G concentrations using LC-MS/MS.[11]

-

Caco-2 Cell Culture Model

-

Objective: To evaluate the intestinal absorption and cytotoxicity of D3G.

-

Methodology:

-

Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.[10][11]

-

D3G or DON is added to the apical (luminal) side of the monolayer.[10][11]

-

Samples are collected from both the apical and basolateral (serosal) sides at various time points (e.g., 4 and 24 hours).[11]

-

Transepithelial electrical resistance (TEER) is measured to assess barrier integrity.[6][7]

-

Cell viability is determined using assays such as MTT or LDH.

-

Samples are analyzed for DON and D3G concentrations by LC-MS/MS.[11]

-

In Vivo Animal Studies

-

Objective: To determine the bioavailability, metabolism, and toxicokinetics of D3G.

-

Methodology:

-

Animals (e.g., rats, pigs, chickens) are administered D3G or DON orally (gavage) or intravenously.[8][9]

-

Urine and feces are collected over a defined period (e.g., 24-48 hours).[8]

-

Blood samples are collected at multiple time points to determine plasma concentrations.[9]

-

Samples are analyzed for DON, D3G, and their metabolites (e.g., DOM-1, DON-glucuronides) using LC-MS/MS.[8][9]

-

Analytical Methodology: LC-MS/MS

-

Objective: To accurately quantify DON, D3G, and their metabolites in complex matrices.

-

Methodology:

-

Extraction: Samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water).[16]

-

Clean-up: Immunoaffinity columns or other solid-phase extraction (SPE) cartridges are used to remove interfering matrix components.[17][18]

-

Chromatographic Separation: A liquid chromatograph (LC) separates the analytes based on their physicochemical properties.

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) provides sensitive and selective detection and quantification of the target analytes.[16][19]

-

Regulatory Context and Toxicological Relevance

The European Food Safety Authority (EFSA) has acknowledged the contribution of D3G to the total DON exposure.[20][21][22] Due to the hydrolysis of D3G to DON in the gut, EFSA has established a group Tolerable Daily Intake (TDI) of 1 µg/kg body weight per day for the sum of DON and its modified forms, including D3G.[20][21][22] This highlights the regulatory consensus that D3G is indeed of toxicological relevance.

Conclusion

Deoxynivalenol-3-β-D-glucoside represents a significant consideration in food and feed safety. While intrinsically less toxic than its parent compound, DON, its conversion back to DON by the gut microbiota means it contributes to the overall toxic load. The toxicological significance of D3G is therefore indirect, stemming from its role as a precursor to the potent ribotoxin, DON. Future research should continue to focus on the factors influencing the hydrolysis of D3G in the gut, the impact of D3G on the gut microbiome, and the development of analytical methods to accurately assess the total dietary exposure to all forms of deoxynivalenol. A thorough understanding of these aspects is crucial for accurate risk assessment and the protection of human and animal health.

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Hydrolytic fate of deoxynivalenol-3-glucoside during digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal toxicity of the masked mycotoxin deoxynivalenol-3-β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of the masked mycotoxin deoxynivalenol-3-glucoside in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo contribution of deoxynivalenol-3-β-D-glucoside to deoxynivalenol exposure in broiler chickens and pigs: oral bioavailability, hydrolysis and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Digestibility and absorption of deoxynivalenol-3-ß-glucoside in i...: Ingenta Connect [ingentaconnect.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Hydrolytic fate of deoxynivalenol-3-glucoside during digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Deoxynivalenol and Deoxynivalenol-3-glucoside in Hard Red Spring Wheat Inoculated with Fusarium Graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deoxynivalenol induces apoptosis and disrupts cellular homeostasis through MAPK signaling pathways in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Masked mycotoxins: determination of a deoxynivalenol glucoside in artificially and naturally contaminated wheat by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 21. researchgate.net [researchgate.net]

- 22. food-safety.com [food-safety.com]

Deoxynivalenol 3-Glucoside: A Technical Guide to Plant Metabolism and Detoxification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, poses a significant threat to agriculture and food safety. Plants have evolved sophisticated detoxification mechanisms to mitigate the phytotoxic effects of DON, with the primary pathway being the glucosylation of DON at the 3-hydroxyl group to form deoxynivalenol 3-β-D-glucoside (DON-3G). This conversion is catalyzed by UDP-glucosyltransferases (UGTs) and is considered a crucial step in plant resistance to Fusarium Head Blight (FHB). This technical guide provides an in-depth overview of the plant metabolism of DON to DON-3G, including quantitative data on enzyme kinetics and conversion rates, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved in this detoxification process. Understanding these mechanisms is paramount for developing strategies to enhance crop resilience and ensure the safety of food and feed.

The Glucosylation Pathway of Deoxynivalenol Detoxification

The detoxification of deoxynivalenol in plants is a key component of their defense response against Fusarium pathogens. The principal mechanism is a Phase II detoxification reaction involving the conjugation of glucose to the DON molecule, resulting in the formation of DON-3G.[1][2] This process is enzymatic and primarily carried out by a superfamily of enzymes known as UDP-glucosyltransferases (UGTs).[3][4][5]

The reaction involves the transfer of a glucose moiety from a UDP-glucose donor molecule to the hydroxyl group at the C-3 position of DON.[4][6] This glucosylation significantly reduces the toxicity of DON. The reduced toxicity of DON-3G is attributed to its altered chemical structure, which prevents it from binding to the eukaryotic ribosome, its primary target for inhibiting protein synthesis.[7][8] While DON-3G is considered a detoxification product in plants, it is important to note that it can be hydrolyzed back to DON by the gut microbiota in mammals, potentially contributing to the overall toxic load.[7][9]

In addition to the primary conversion to DON-3G, other minor glucosylated and conjugated forms of DON have been identified in plants, suggesting a broader metabolic capacity for detoxifying this mycotoxin.[10] These include DON-di-hexoside, 15-acetyl-DON-3-glucoside, and DON-malonylglucoside.[10] Another detoxification route involves the conjugation of DON with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), leading to the formation of DON-S-glutathione conjugates.[10][11][12]

The efficiency of DON glucosylation varies among plant species and even between different cultivars of the same species, which is often correlated with their level of resistance to FHB.[1][13] For instance, wheat cultivars with higher resistance to FHB have been shown to convert DON to DON-3G more efficiently.[1]

Quantitative Data on DON-3G Metabolism

The following tables summarize key quantitative data related to the enzymatic conversion of DON to DON-3G and the occurrence of these compounds in various cereal crops.

Table 1: Enzyme Kinetic Parameters of Plant UDP-Glucosyltransferases (UGTs) with Deoxynivalenol (DON)

| Enzyme (Source Plant) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| ZjUGT (Ziziphus jujuba) | 380 ± 50 | 0.93 ± 0.06 | 2450 | [5][6][8] |

| HvUGT13248 (Hordeum vulgare) | - | - | - | [14] |

| AtUGT73C5 (Arabidopsis thaliana) | - | - | - | [14] |

| OsUGT79 (Oryza sativa) | - | - | - | [15] |

| AsUGT1 (Avena sativa) | - | - | - | [16] |

| AsUGT2 (Avena sativa) | - | - | - | [16] |

Note: A dash (-) indicates that the specific value was not provided in the cited literature.

Table 2: Deoxynivalenol (DON) and Deoxynivalenol-3-Glucoside (DON-3G) Content in Naturally Contaminated Cereal Grains

| Cereal | DON Concentration (µg/kg) | DON-3G Concentration (µg/kg) | DON-3G/DON Ratio (%) | Reference |

| Wheat | 20 - 30,780 | 20 - 3,232 | - | [17] |

| Wheat | - | - | 10 - 30 | [18] |

| Wheat | - | - | up to 35 | [13] |

| Barley Malt | - | - | 22 - 186 | [13] |

| Maize | - | - | - | [19] |

Note: A dash (-) indicates that the specific value was not provided in the cited literature. The ranges represent values reported across various studies and conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DON-3G metabolism in plants.

Extraction and Quantification of DON and DON-3G from Plant Material

Objective: To extract and quantify DON and its glucosylated form, DON-3G, from cereal grain samples.

Materials:

-

Ground cereal sample (e.g., wheat, maize)

-

Extraction solvent: Acetonitrile/water (84:16, v/v) or Acetonitrile/water (80:20, v/v) with 0.1% formic acid.[10][20][21]

-

Centrifuge

-

Solid-phase extraction (SPE) columns (optional, for cleanup)

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[2][4][9][22]

-

Analytical standards for DON and DON-3G

-

Internal standards (e.g., 13C-labeled DON and DON-3G).[2][4]

Procedure:

-

Sample Preparation: Grind the cereal grain samples to a fine powder (e.g., to pass through a 0.5 µm mesh).[21]

-

Extraction:

-

Cleanup (Optional):

-

For complex matrices, the supernatant can be further purified using SPE columns (e.g., MycoSep®) to remove interfering compounds.[25]

-

-

LC-MS/MS Analysis:

-

Transfer an aliquot of the supernatant (or the eluate from the SPE column) to an autosampler vial.

-

Add internal standards to the extract to correct for matrix effects.[2][4]

-

Inject the sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program, typically using a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.[2][17][22]

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for DON, DON-3G, and their internal standards.[2][25]

-

-

Quantification:

-

Generate a calibration curve using analytical standards of known concentrations.

-

Calculate the concentration of DON and DON-3G in the samples based on the peak areas relative to the internal standards and the calibration curve.

-

In Vitro UDP-Glucosyltransferase (UGT) Activity Assay

Objective: To determine the enzymatic activity of a purified UGT in converting DON to DON-3G.

Materials:

-

Purified recombinant UGT enzyme

-

Deoxynivalenol (DON) substrate

-

UDP-glucose (UDP-Glc) co-substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 75% ethanol)

-

HPLC or LC-MS/MS system for product analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a specific concentration of the purified UGT enzyme (e.g., 0.1–0.6 mg/mL), and a fixed concentration of UDP-Glc (e.g., 2 mM).[14]

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

-

Initiation of Reaction:

-

Start the reaction by adding DON to the mixture to a final concentration within a desired range (e.g., 5–500 µM) to determine kinetic parameters.[14]

-

-

Incubation:

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as 75% ethanol, which will precipitate the enzyme.[15]

-

-

Product Analysis:

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence and quantity of DON-3G using HPLC or LC-MS/MS as described in Protocol 3.1.

-

-

Data Analysis:

-

Calculate the rate of DON-3G formation.

-

For kinetic analysis, perform the assay with varying concentrations of DON and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

-

Heterologous Expression and Purification of Plant UGTs

Objective: To produce and purify a plant UGT for in vitro characterization.

Materials:

-

E. coli or Saccharomyces cerevisiae expression strain

-

Expression vector (e.g., pET vector for E. coli, pYES vector for yeast) containing the UGT gene of interest, often with an affinity tag (e.g., His-tag).

-

Growth media (e.g., LB for E. coli, SC-Leu for yeast).[27]

-

Inducing agent (e.g., IPTG for E. coli, galactose for yeast)

-

Lysis buffer

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

SDS-PAGE materials for protein analysis

Procedure:

-

Cloning: Clone the coding sequence of the plant UGT into the expression vector.

-

Transformation: Transform the expression construct into the chosen host organism (E. coli or yeast).[27]

-

Expression:

-

Grow the transformed cells in the appropriate medium to a suitable optical density.

-

Induce protein expression by adding the inducing agent.

-

Continue to grow the cells under inducing conditions for a specified time and temperature.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or enzymatic digestion).

-

-

Purification:

-

Clarify the cell lysate by centrifugation.

-

Apply the supernatant to the affinity chromatography resin.

-

Wash the resin to remove unbound proteins.

-

Elute the tagged UGT protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).

-

-

Analysis:

-

Verify the purity and size of the purified protein using SDS-PAGE.

-

Determine the protein concentration (e.g., by Bradford assay).

-

The purified enzyme is now ready for use in activity assays (Protocol 3.2).

-

Signaling Pathways Regulating DON Detoxification

The expression of UGTs involved in DON detoxification is tightly regulated by complex signaling networks within the plant, primarily involving the plant hormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[1][3][17][28] These pathways are crucial components of the plant's innate immune system and are activated in response to pathogen attack and the presence of toxins like DON.

Salicylic Acid (SA) Pathway

The SA signaling pathway is a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens, including Fusarium graminearum.[20][28] Upon infection, SA levels increase, leading to the activation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[3][28] Activated NPR1 translocates to the nucleus and interacts with transcription factors to induce the expression of a battery of defense-related genes, including those encoding UGTs.[20][28]

Jasmonic Acid (JA) and Ethylene (ET) Pathways

The JA and ET signaling pathways are also integral to the plant's defense response, often acting synergistically.[3][17][29] In the context of F. graminearum infection, the role of JA can be complex, sometimes acting antagonistically to the SA pathway.[1][3] However, both JA and ET are known to induce the expression of defense-related genes.[30][31] The transcription factor ETHYLENE RESPONSE FACTOR 1 (ERF1) has been identified as a key integrator of the JA and ET signaling pathways, and its activation leads to the expression of defense genes.[29]

The interplay between these hormonal pathways is critical in fine-tuning the plant's defense response. The relative activation and crosstalk between the SA, JA, and ET pathways can determine the level of resistance to F. graminearum and the efficiency of DON detoxification.

Visualizing the Signaling Network

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and their interplay in the regulation of UGT expression for DON detoxification.

Caption: Signaling pathways in DON detoxification.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Involvement of salicylate and jasmonate signaling pathways in Arabidopsis interaction with Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment | Semantic Scholar [semanticscholar.org]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Detoxification of Mycotoxins through Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Detoxification of deoxynivalenol by pathogen-inducible tau-class glutathione transferases from wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transformation of Selected Trichothecenes during the Wheat Malting Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. Simultaneous Determination of 11 Mycotoxins in Maize via Multiple-Impurity Adsorption Combined with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Natural Occurrence of Nivalenol, Deoxynivalenol, and Deoxynivalenol-3-Glucoside in Polish Winter Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 28. maxapress.com [maxapress.com]

- 29. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Plant defense genes are regulated by ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses [mdpi.com]

Chemical structure of Deoxynivalenol 3-glucoside

An In-depth Technical Guide to the Chemical Structure of Deoxynivalenol 3-glucoside

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by various Fusarium species that frequently contaminate cereal crops like wheat, maize, and barley.[1] Its prevalence and stability during food processing pose a significant threat to food safety and animal health.[2] In response to DON exposure, plants have evolved detoxification mechanisms, primarily through glycosylation, to convert the toxin into a less harmful form.[3]